

Comparative fragmentation analysis of Favipiravir and Favipiravir- $^{13}\text{C}_3$

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Compound of Interest

Compound Name: Favipiravir- $^{13}\text{C}_3$

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A Comparative Guide to the Fragmentation Analysis of Favipiravir and its Stable Isotope-Labeled Analog, Favipiravir- $^{13}\text{C}_3$

This guide provides a detailed comparative analysis of the mass spectrometric fragmentation patterns of the antiviral drug Favipiravir and its stable isotope-labeled internal standard, Favipiravir- $^{13}\text{C}_3$. The information is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the bioanalysis and pharmacokinetic studies of Favipiravir.

Overview of Fragmentation Behavior

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a crucial technique for the quantitative analysis of drugs like Favipiravir in biological matrices. Understanding the fragmentation patterns of both the parent drug and its isotopically labeled internal standard is essential for developing robust and sensitive analytical methods.

Favipiravir ($\text{C}_5\text{H}_4\text{FN}_3\text{O}_2$) is a pyrazine carboxamide derivative.^[1] Its fragmentation is influenced by the pyrazine ring, the amide group, and the fluorine atom. Favipiravir- $^{13}\text{C}_3$ is a stable isotope-labeled version of Favipiravir, where three carbon atoms have been replaced with the heavier ^{13}C isotope. This results in a predictable mass shift in the precursor and fragment ions, which is fundamental for its use as an internal standard in quantitative mass spectrometry.

Comparative Fragmentation Data

The following tables summarize the key mass spectrometric parameters and fragmentation transitions for Favipiravir and its ^{13}C -labeled analog based on published data. These transitions are commonly used for quantification in Multiple Reaction Monitoring (MRM) mode.

Table 1: Mass Spectrometric Parameters for Favipiravir and Favipiravir- ^{13}C , ^{15}N Labeled Analogs

Parameter	Favipiravir	Favipiravir- ^{13}C , ^{15}N	Favipiravir- ^{13}C , ^{15}N (Qualifier)
Ionization Mode	Positive	Positive	Positive
Precursor Ion (m/z)	158.0	160.1	160.1
Product Ion (m/z)	141.0	142.0	113.0
Collision Energy (V)	25	30	35

Data sourced from a study on the quantification of Favipiravir in human plasma.[\[2\]](#)

Table 2: Alternative Fragmentation Transitions in Negative Ion Mode

Compound	Ionization Mode	Precursor Ion (m/z)	Product Ion (m/z)
Favipiravir	Negative	156.1	113.1
$^{13}\text{C}^{15}\text{N}$ Favipiravir	Negative	158.1	113.0

Data sourced from a study on the determination of Favipiravir in human plasma.[\[3\]](#)[\[4\]](#)

Table 3: Fragmentation of Favipiravir in Positive and Negative Ion Modes

Ionization Mode	Precursor Ion (m/z)	Quantifier Ion (m/z)	Qualifier Ion (m/z)
Positive	158.2	85.1	113.1
Negative	156.2	113.1	85.1

Data from a study on the LC-MS/MS method for Favipiravir quantitation in human serum.[\[5\]](#)

Proposed Fragmentation Pathway

The fragmentation of Favipiravir typically involves the loss of small neutral molecules. For instance, in positive ion mode, the transition of m/z 158.0 to 141.0 likely corresponds to the loss of a hydroxylamine (NH_2OH) or a related moiety.[2] In negative ion mode, the transition from m/z 156.1 to 113.1 suggests the loss of the amide group (CONH).[3][4] The fragment at m/z 85.1 could arise from further fragmentation of the pyrazine ring.[5]

The $^{13}\text{C}_3$ -labeling in Favipiravir results in a +3 Da mass shift in the precursor ion. The corresponding fragment ions will also exhibit a mass shift depending on whether the ^{13}C atoms are retained in the fragment. For example, the transition from m/z 160.1 to 142.0 in the ^{13}C , ^{15}N -labeled standard suggests the retention of the isotopic labels in the larger fragment.[2]

Experimental Protocols

The following are generalized experimental protocols for the LC-MS/MS analysis of Favipiravir, based on methodologies reported in the literature.

Sample Preparation: Protein Precipitation

A common method for extracting Favipiravir from plasma or serum is protein precipitation.[2][3]

- To 100 μL of plasma or serum sample, add an appropriate volume of internal standard solution (e.g., 20 μL of Favipiravir- ^{13}C , ^{15}N).
- Add a protein precipitating agent, such as acetonitrile (e.g., 400 μL).
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the samples to pellet the precipitated proteins (e.g., at 2688 x g for 10 minutes).
- Transfer the supernatant to a clean tube for further processing or direct injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

Chromatographic separation is typically achieved using a C18 reversed-phase column.

- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 μ m) is frequently used.[3]
- Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with a buffer like ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed.[1][3][6]
- Flow Rate: A typical flow rate is between 0.4 mL/min and 1.2 mL/min.[1][3]
- Injection Volume: A small volume, typically 5 μ L, is injected into the system.[3]

Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in either positive or negative electrospray ionization (ESI) mode.

- Ionization: Electrospray Ionization (ESI) is the standard technique.
- Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for Favipiravir and its internal standard.[2][3]
- Ion Source Parameters: Parameters such as spray voltage, ion source temperature, nebulizer gas, and curtain gas are optimized to achieve maximum sensitivity and stability.[2][5]

Visualizations

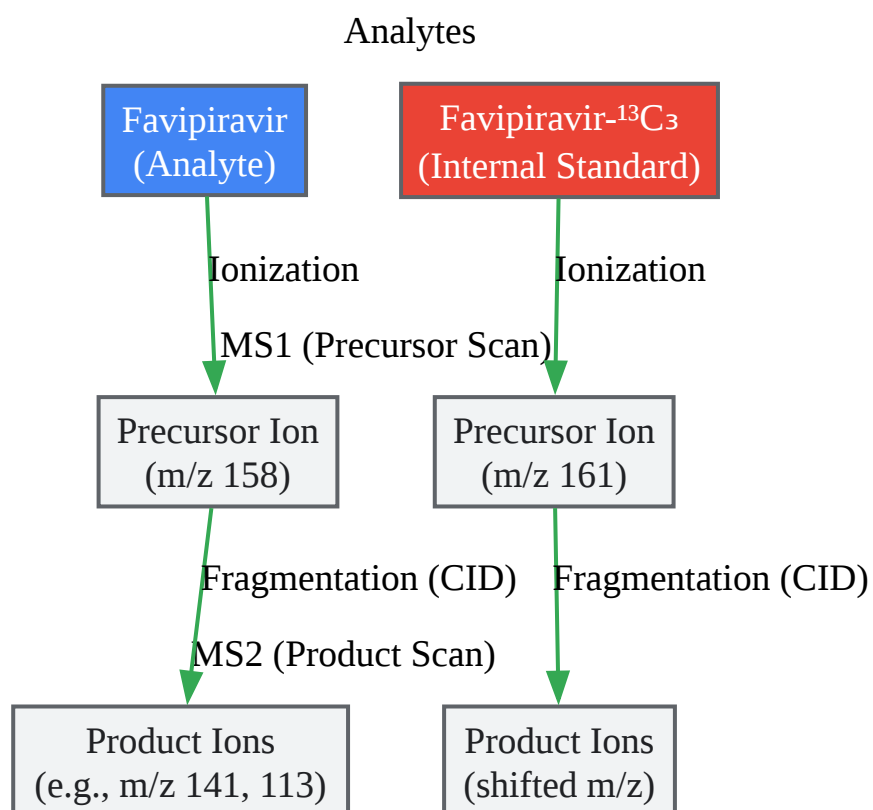
Experimental Workflow for Comparative Fragmentation Analysis



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Caption: A generalized workflow for the comparative fragmentation analysis of Favipiravir.

Logical Relationship of Analytes in Mass Spectrometry



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Caption: The relationship between analytes and their analysis in tandem mass spectrometry.

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